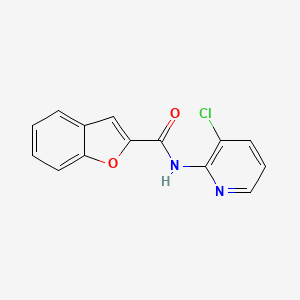

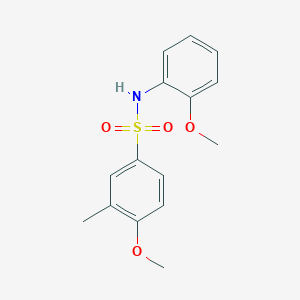

4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide

货号 B5888930

分子量: 307.4 g/mol

InChI 键: HLCKPENXWOSSSU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. They are widely used in medicine, particularly as antibiotics .

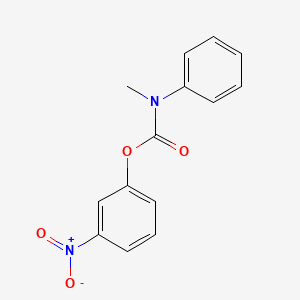

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a sulfonyl group (-SO2-) attached to a benzene ring, with methoxy (-OCH3) and methyl (-CH3) substituents on the benzene ring .Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, sulfonamides tend to be crystalline solids at room temperature. They are typically soluble in organic solvents but less soluble in water .科学研究应用

- Hole Transport Material : 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide has been employed as a hole transporting material in the synthesis of 4,4′-dimethoxydiphenylamine-substituted 9,9′-bifluorenylidene. This compound contributes to the power efficiency of approximately 18% and may find use in polymeric solar cells alongside an electron transporting layer .

- While not directly studied for its anti-cancer properties, the compound’s structural features make it an interesting candidate for further investigation. Researchers have synthesized anti-cancer drugs based on similar chemical motifs, such as phenylboronic acid derivatives. Exploring the potential of 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide in cancer therapy could yield valuable insights .

- Inspired by the glycosylation of insulin, scientists have used phenylboronic acid (similar to our compound) to regulate insulin release. Investigating whether 4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide can be utilized in drug delivery systems or as a glycosylation agent is an exciting avenue .

Organic Electronics and Photovoltaics

Anti-Cancer Drug Development

Glycosylation and Drug Delivery

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-methoxy-N-(2-methoxyphenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-10-12(8-9-14(11)19-2)21(17,18)16-13-6-4-5-7-15(13)20-3/h4-10,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCKPENXWOSSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)

![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)

![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)

![N-[2-(4-morpholinylmethyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5888890.png)

![[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]acetonitrile](/img/structure/B5888901.png)

![ethyl 2-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5888907.png)

![N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5888928.png)